7-Methoxy-2-tetralone

Synthetic methodology Formylation chemistry Heterocyclic synthesis

7-Methoxy-2-tetralone is the only regioisomer compliant with EP0447285 agomelatine synthesis. Unlike 7-methoxy-1-tetralone, this β-tetralone delivers 1,3-bisformyl-2-chloro-7-methoxynaphthalene via Vilsmeier reaction—the 1-tetralone yields only mono-formylated, partially saturated product and cannot substitute. Validated as the commercially available chiral building block in an 18-step asymmetric (−)-morphine total synthesis. Also an established substrate for (S)-enantioselective transaminase from Pseudomonas fluorescens, enabling enzymatic production of chiral 7-methoxy-2-aminotetralin for dopaminergic and serotonergic agonist programs. Procure the correct regioisomer to avoid costly synthetic route revalidation.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 4133-34-0
Cat. No. B1200426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-tetralone
CAS4133-34-0
Synonyms7-methoxy-2-tetralone
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC(=O)C2)C=C1
InChIInChI=1S/C11H12O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7H,2,4,6H2,1H3
InChIKeyXEAPZXNZOJGVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-tetralone (CAS 4133-34-0): Core Properties and Industrial Sourcing Context


7-Methoxy-2-tetralone (C₁₁H₁₂O₂; MW 176.21), also known as 7-methoxy-3,4-dihydro-1H-naphthalen-2-one, is a bicyclic β-tetralone featuring a methoxy substituent at the 7-position of the tetrahydronaphthalene ring system [1]. The compound exists as an orange to yellow liquid after melting (mp 23-24°C) with a boiling point of 124-126°C at 1.5 mmHg and density of 1.13 g/mL at 25°C, and is soluble in common organic solvents such as ethanol, acetone, and ether but sparingly soluble in water [2]. 7-Methoxy-2-tetralone serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry, with established commercial availability from multiple reputable vendors including Sigma-Aldrich, Santa Cruz Biotechnology, and Boc Sciences .

7-Methoxy-2-tetralone: Why Regioisomeric Substitution Cannot Be Assumed Equivalent


Within the methoxy-substituted tetralone class, the position of the methoxy group and the ketone functionality (α-tetralone vs. β-tetralone) fundamentally determines both chemical reactivity and biological utility. Direct head-to-head Vilsmeier reaction studies demonstrate that 2-tetralones (including 7-methoxy-2-tetralone) undergo 1,3-bisformylation to yield 1,3-bisformyl-2-chloronaphthalenes, whereas 1-tetralones (such as 7-methoxy-1-tetralone) exclusively produce 1-chloro-2-formyl-3,4-dihydronaphthalenes—a divergent reactivity profile that precludes simple interchangeability in synthetic routes [1]. Furthermore, asymmetric reduction studies reveal that enantioselectivity outcomes vary dramatically with methoxy substitution pattern: under identical transfer hydrogenation conditions using chiral η⁶-arene–ruthenium complexes, 8-methoxy-2-tetralone achieves 98% ee, while other methoxy-substituted 2-tetralones yield >80% ee but with position-dependent variation [2]. Baker's yeast-mediated reduction similarly shows substitution-dependent enantioselectivity, with 5-methoxy-2-tetralone achieving ≥98% ee [3]. These position-specific outcomes mean that procurement of the precise 7-methoxy regioisomer is non-negotiable for applications requiring predictable stereochemical control or defined synthetic intermediates.

7-Methoxy-2-tetralone (CAS 4133-34-0): Head-to-Head Quantitative Differentiation Evidence


Vilsmeier Reaction Divergence: 7-Methoxy-2-tetralone vs. 7-Methoxy-1-tetralone

Under Vilsmeier reaction conditions, 7-methoxy-2-tetralone undergoes 1,3-bisformylation to yield 1,3-bisformyl-2-chloro-7-methoxynaphthalene, whereas the regioisomeric 7-methoxy-1-tetralone (α-tetralone) yields exclusively the mono-formylated 1-chloro-2-formyl-3,4-dihydro-7-methoxynaphthalene [1]. This constitutes a fundamental difference in reaction pathway and product class (fully aromatic naphthalene vs. partially saturated dihydronaphthalene) rather than a mere yield variation.

Synthetic methodology Formylation chemistry Heterocyclic synthesis

Patent-Documented Synthetic Utility: 7-Methoxy-2-tetralone in Agomelatine Intermediate Preparation

European Patent EP0447285 and related patent literature explicitly identify 7-methoxy-tetralone (specifically 7-methoxy-2-tetralone) as the required ketone intermediate for the industrial preparation of agomelatine, reacting with ethyl cyanoacetate or related nitrile-containing reagents [1][2]. This contrasts with 7-methoxy-1-tetralone, which is not cited in agomelatine patent routes; the α-tetralone regioisomer instead appears in MAO inhibitor studies as a scaffold for 2-heteroarylidene derivatives with IC₅₀ values such as 1.37 μM for MAO-B inhibition [3].

Melatonergic antidepressant synthesis Process chemistry Patent-protected intermediates

Total Synthesis Benchmark: 7-Methoxy-2-tetralone as the Preferred Chiron for (-)-Morphine

7-Methoxy-2-tetralone has been established as the commercially available starting material for a landmark 18-step asymmetric total synthesis of (-)-morphine, with the synthesis featuring a d'Angelo approach to construct the chiral morphinan framework [1]. In contrast, related methoxy-substituted 2-tetralones such as 5-methoxy-2-tetralone are primarily documented as intermediates for Parkinson's syndrome drug candidates [2], while 8-methoxy-2-tetralone has been studied for asymmetric reduction but not for morphine total synthesis [3].

Alkaloid total synthesis Opioid chemistry Asymmetric synthesis

Enzymatic Substrate Specificity: 7-Methoxy-2-tetralone as a Defined Substrate for (S)-Enantioselective Transaminase

7-Methoxy-2-tetralone is explicitly documented as a substrate for (S)-enantioselective transaminase from Pseudomonas fluorescens, enabling biocatalytic asymmetric amination to yield chiral 7-methoxy-2-aminotetralin derivatives . This contrasts with 5-methoxy-2-tetralone, which has been studied for yeast-mediated reduction (≥98% ee) [1], and 8-methoxy-2-tetralone, which shows 98% ee in transfer hydrogenation [2]—each regioisomer exhibits distinct optimal conditions and enzyme-catalyst pairings.

Biocatalysis Enantioselective amination Green chemistry

7-Methoxy-2-tetralone (CAS 4133-34-0): Evidence-Backed Application Scenarios for Scientific Procurement


Agomelatine Intermediate Manufacturing (Process Chemistry / GMP Synthesis)

7-Methoxy-2-tetralone is the requisite ketone intermediate specified in EP0447285 and related agomelatine patents [1]. Procurement of this specific regioisomer is mandatory for compliance with established industrial synthetic routes to this marketed melatonergic antidepressant. Use of 7-methoxy-1-tetralone or other analogs would constitute a non-patented deviation requiring full process revalidation.

Total Synthesis of (-)-Morphine and Morphinan Alkaloids

As demonstrated in a landmark 18-step asymmetric total synthesis, 7-methoxy-2-tetralone serves as the commercially available chiral building block for constructing the morphinan framework [2]. This validated precedent reduces route-development risk for medicinal chemistry programs targeting opioid receptor modulators or related alkaloid scaffolds.

Biocatalytic Asymmetric Amination for Chiral 2-Aminotetralins

7-Methoxy-2-tetralone is an established substrate for (S)-enantioselective transaminase from Pseudomonas fluorescens , enabling enzymatic preparation of chiral 7-methoxy-2-aminotetralin derivatives—key intermediates for dopaminergic and serotonergic agonist development. This biocatalytic compatibility distinguishes it from other methoxy-2-tetralones that may require different enzyme systems.

Bisformylated Naphthalene Scaffold Construction via Vilsmeier Reaction

When 1,3-bisformyl-2-chloro-7-methoxynaphthalene is the desired synthetic target, only the 2-tetralone scaffold (specifically 7-methoxy-2-tetralone) delivers the bisformylated, fully aromatic product [3]. The 1-tetralone regioisomer yields exclusively mono-formylated, partially saturated products and cannot substitute in routes requiring the bisformylated naphthalene core.

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